2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
Description
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (molecular formula: C₉H₉N₃O) is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with an oxo group at position 2 and a nitrile substituent at position 2. It exists as a hydrochloride salt (CAS: 1864064-57-2) with a molecular weight of 211.65 g/mol . The compound’s structural uniqueness lies in its hexahydro backbone, which confers conformational flexibility compared to fully aromatic naphthyridines .
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h3,11H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRQIWIPOMDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190440-62-0 | |
| Record name | 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of Ethyl Cyanoacetate with Aminocarbonyl Precursors
A foundational approach involves the cyclocondensation of ethyl cyanoacetate with 2-aminonicotinaldehyde derivatives. This method, adapted from the synthesis of analogous 1,8-naphthyridines, proceeds via a trituration-mediated reaction in the presence of piperidine as a base. The mechanism initiates with the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the naphthyridine core. For the target compound, substituting the aldehyde precursor with a cyclic ketone derivative (e.g., 5-aminocyclohexanone) enables the incorporation of the hexahydro moiety.
Reaction Conditions
- Reactants : Ethyl cyanoacetate, 5-aminocyclohexanone, piperidine (catalytic).
- Solvent : Solvent-free trituration or ethanol.
- Temperature : Room temperature (trituration) or reflux (ethanol).
- Yield : ~75–80% after recrystallization.
This method emphasizes atom economy and avoids toxic solvents, though the regioselectivity of cyclization requires precise stoichiometric control.
Chlorination and Nucleophilic Substitution
Chlorination of hydroxy-naphthyridine intermediates followed by nucleophilic substitution with cyclic amines represents a robust pathway. For example, 2-hydroxy-1,6-naphthyridine-3-carbonitrile is treated with phosphorus oxychloride (POCl₃) to form the corresponding chloro derivative, which subsequently reacts with piperazine or its analogs under basic conditions.
Key Steps
- Chlorination :
- Substitution :
This route is advantageous for introducing diverse amine substituents but necessitates rigorous control over reaction stoichiometry to avoid over-chlorination.
Catalytic Synthesis in Aqueous Media
Recent advances highlight the use of ionic liquids (e.g., choline hydroxide) as catalysts for naphthyridine synthesis in water. While initially developed for 1,8-naphthyridines, this method is adaptable to 1,6-naphthyridines by modifying the ketone and amine precursors. The catalytic cycle involves hydrogen bonding between the ionic liquid and reactants, facilitating cyclization under mild conditions.
Optimized Parameters
- Catalyst : Choline hydroxide (10 mol%).
- Solvent : Water.
- Temperature : 80°C for 12 hours.
- Yield : 85–90%.
This eco-friendly approach eliminates organic solvents and achieves gram-scale production, though substrate specificity remains a limitation.
Oxidation and Cyclization of Methyl Precursors
Oxidation of 2-oxo-4-methyl-1,6-naphthyridine derivatives using alkaline KMnO₄ introduces carboxylic acid groups, which are subsequently converted to nitriles via dehydration. The methyl group at position 4 is oxidized to a carboxylate, followed by treatment with thionyl chloride to form the acyl chloride, and finally amidation with ammonium hydroxide.
Critical Observations
- Oxidation : KMnO₄ in aqueous NaOH, 85°C, 4 hours.
- Dehydration : Thionyl chloride reflux, 3 hours.
- Yield : ~65–70% for the nitrile product.
This method is less efficient due to side reactions during oxidation but provides access to multifunctionalized derivatives.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | Solvent-free, RT/Reflux | 75–80% | Moderate | Low |
| Chlorination-Substitution | POCl₃, DMF, 120°C | 70–76% | High | Moderate (toxic reagents) |
| Aqueous Catalytic | Water, 80°C | 85–90% | High | Low |
| Oxidation-Cyclization | KMnO₄, Thionyl chloride | 65–70% | Low | High (harsh oxidants) |
Mechanistic Insights and Challenges
The formation of the hexahydro-1,6-naphthyridine core relies on precise stereoelectronic control during cyclization. Density functional theory (DFT) studies indicate that the chair-like transition state in the Friedlander reaction minimizes steric strain, favoring the 1,6-regioisomer over the 1,8-analog. Key challenges include:
- Regioselectivity : Competing pathways may yield isomeric byproducts.
- Purification : The compound’s high polarity complicates chromatographic separation.
- Functional Group Compatibility : The nitrile group may participate in side reactions under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in bacterial cells. In cancer research, it may exert its effects by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 6
Thioxo vs. Oxo Derivatives
- Compound 3a (): (8E)-8-Benzylidene-6-ethyl-4-phenyl-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₂₄H₂₁N₃S) replaces the oxo group with a thioxo (S) at position 2 and introduces an ethyl group at position 5.
- Target Compound: The oxo group (O) at position 2 increases electronegativity, favoring hydrogen-bond interactions in biological targets.
Methyl Substituent at Position 6
- Compound 107 (): 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₁₀H₁₁N₃O ) introduces a methyl group at position 6. This substitution increases hydrophobicity, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .
Benzylidene and Phenyl Derivatives
- Compound 4a (): (E)-8-Benzylidene-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₂₄H₂₁N₃O) incorporates aryl groups (benzylidene at position 8 and phenyl at position 4).
- Target Compound : Lacks aryl substituents, which may limit its binding affinity to enzymes like acetylcholinesterase but improve solubility and synthetic accessibility .
Halogenated Derivatives
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3a (Thioxo) | 4a (Benzylidene) |
|---|---|---|---|
| Molecular Weight | 211.65 | 383.51 | 367.45 |
| LogP (Predicted) | ~1.2 | ~3.8 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Solubility (Water) | Moderate (HCl salt) | Low | Low |
The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs .
Research Implications and Gaps
- Synthetic Optimization : The target compound’s simpler structure offers advantages in scalable synthesis but requires functionalization for targeted applications.
- Toxicity : Substituents like halogens or methyl groups in analogs may pose toxicity risks, whereas the target compound’s minimal substituents could reduce off-target effects.
Biological Activity
2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : C1CNCC2=C1NC(=O)C(=C2)C#N
- CAS Number : 1864062-27-0
The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of functional groups such as the carbonitrile and carbonyl moieties contributes to its pharmacological potential.
Antidiabetic Activity
Research has indicated that derivatives of naphthyridine compounds exhibit significant antidiabetic properties. In a study involving various naphthyridine derivatives, including this compound:
- Blood Glucose Levels : The compound demonstrated a reduction in elevated blood glucose levels in diabetic animal models.
- Mechanism of Action : It was suggested that the compound inhibits α-amylase activity significantly (up to 75.29% inhibition compared to controls), which is crucial for carbohydrate metabolism .
Antimicrobial Activity
The antimicrobial efficacy of naphthyridine derivatives has been evaluated against various bacterial strains. In vitro studies showed:
- Bacterial Strains Tested :
- Salmonella typhimurium
- Escherichia coli
- Staphylococcus aureus
The compound exhibited promising antibacterial activity comparable to standard antibiotics like cephradine. The inhibition zones indicated effective bactericidal properties against Gram-positive and Gram-negative bacteria .
Histopathological Studies
Histopathological evaluations revealed that treatment with this compound led to:
- Liver and Kidney Improvements : Reduced degenerative changes in tissue architecture were noted in treated diabetic rats. Histological examinations showed improved cellularity and reduced vacuolar degeneration in kidney tissues .
Case Studies and Research Findings
A detailed study focused on the pharmacological effects of naphthyridine derivatives highlighted the following findings:
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | α-Amylase Inhibition (%) | Histopathological Improvement |
|---|---|---|---|---|
| Compound 4 | 0.004 | 55.82 | 62.94 | Moderate |
| Compound 5 | 0.006 | 75.29 | Significant | Significant |
These results indicate that both compounds exhibit strong antidiabetic effects through multiple pathways including enzyme inhibition and tissue protection .
Q & A
Q. What are the optimal synthetic routes for preparing 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclization strategies or functional group transformations. Key methods include:
- Cyclization of intermediates : For example, heating 2-{C-cyano-C-[N-(dimethylaminomethylene)carbamoyl]methylene}-1-methyl-piperidine under neat conditions (140°C, 20 min) yields the target compound via intramolecular cyclization .
- Hydrolysis of nitriles : The cyano group can be hydrolyzed to a carboxylic acid using 50% H₂SO₄ (reflux, 18 h) or NaOH (95°C, 5 h), with yields up to 90% depending on conditions .
- Thiolysis/Hydrazinolysis : The nitrile group can be converted to thioamide or amidine derivatives using H₂S or hydrazine, respectively .
Q. Optimization Tips :
- Use HPLC or TLC to monitor reaction progress.
- Adjust solvent polarity (e.g., EtOH for hydrolysis) to improve solubility.
- Compare acidic vs. basic hydrolysis efficiency for specific derivatives .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., NH peaks at δ 12–13 ppm for the lactam moiety) and coupling patterns to confirm bicyclic structure .
- Mass Spectrometry (MS) : Verify molecular weight (C₉H₉N₃O, m/z 175.07) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for absolute configuration .
Q. Purity Assessment :
- Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .
Q. What are common functional group transformations applicable to this compound?
- Nitrile to Carboxylic Acid : Hydrolysis with H₂SO₄ or NaOH .
- Nitrile to Thioamide/Amidine : React with H₂S (NEt₃, pyridine) or hydrazine .
- Reduction : Catalytic hydrogenation of the nitrile to an amine (e.g., H₂/Pd-C) for further derivatization.
- Electrophilic Substitution : Introduce halogens or alkyl groups at reactive positions (e.g., C-5 or C-8) .
Advanced Questions
Q. How can computational methods predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the C-3 nitrile and C-2 carbonyl are electron-deficient, making them prone to nucleophilic attack .
- Molecular Docking : Simulate binding to biological targets (e.g., kinases or proteases) using software like AutoDock. Focus on hydrogen-bonding interactions with the lactam and nitrile groups .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2, moderate bioavailability) .
Q. How can contradictory data in synthesis yields or reaction outcomes be resolved?
Case Study : Acidic vs. Basic Hydrolysis
- Observation : 50% H₂SO₄ achieves 90% yield , while NaOH gives 88% .
- Resolution Strategies :
- Mechanistic Analysis : Acidic conditions favor nitrile protonation, accelerating hydrolysis. Basic conditions may cause side reactions (e.g., ring-opening).
- Kinetic Studies : Use in situ IR to track intermediate formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in basic conditions .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
- Functional Group Variation : Synthesize analogs with modified nitriles (e.g., amides, thioamides) or substituents at C-6 or C-7 .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
- Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines.
- Data Analysis :
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Experimental Design :
- Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 h.
- Monitor degradation via HPLC .
- Key Findings :
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the nitrile to carboxylic acid.
- Basic Conditions (pH > 10) : Ring-opening reactions dominate.
- Storage Recommendations : Store at 4°C in inert atmosphere (N₂), neutral pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
